![molecular formula C8H8N2O2 B12871472 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)
2-(Aminomethyl)-5-hydroxybenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-5-hydroxybenzo[d]oxazole is a heterocyclic organic compound that belongs to the class of oxazoles This compound features a five-membered ring structure containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form the benzo[d]oxazole ring . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-5-hydroxybenzo[d]oxazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s primary amine group can form covalent bonds with target proteins, leading to the inhibition of their function. Additionally, the oxazole ring can participate in various biochemical interactions, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Aminooxazole: A heterocyclic compound with a similar structure, containing a primary amine group and an oxazole ring.
2-Aminothiazole: Another related compound with a thiazole ring instead of an oxazole ring, exhibiting different biological activities.
Uniqueness: 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole stands out due to its unique combination of a hydroxyl group and an aminomethyl group on the oxazole ring. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H8N2O2 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
2-(aminomethyl)-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C8H8N2O2/c9-4-8-10-6-3-5(11)1-2-7(6)12-8/h1-3,11H,4,9H2 |
InChI-Schlüssel |
GWRMRWDUCAEKGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)N=C(O2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


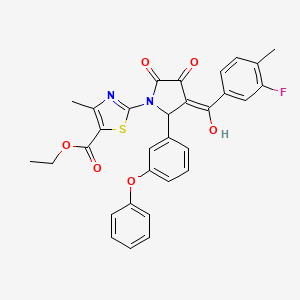
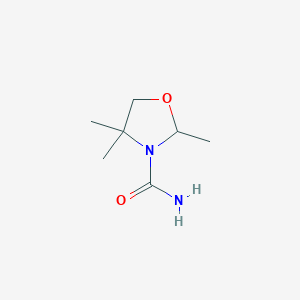
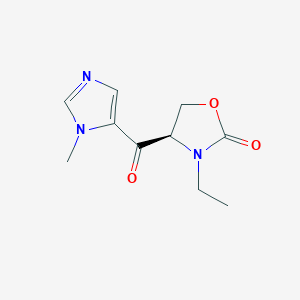
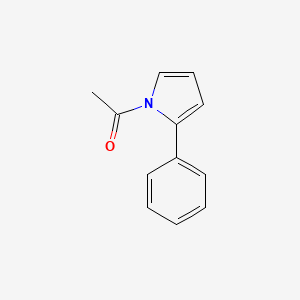
![2-Bromo-6-(methylthio)benzo[d]oxazole](/img/structure/B12871416.png)
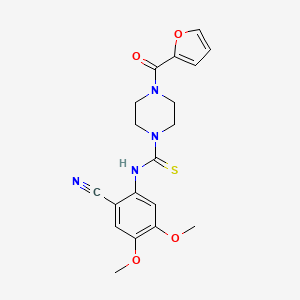
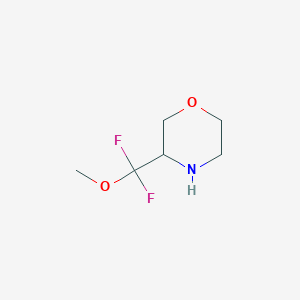
![1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871427.png)
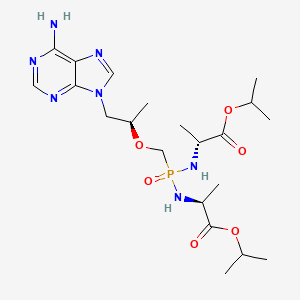

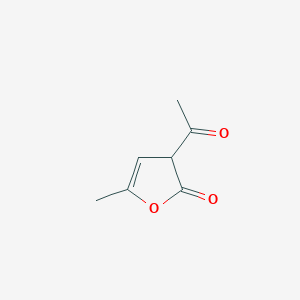
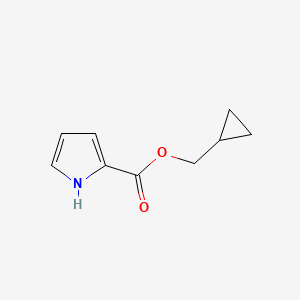
![3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12871452.png)

